4-Nitrophenyl beta-D-Fucopyranoside
Overview
Description
Synthesis Analysis
- The synthesis of derivatives like phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside and p-nitrophenyl 2-acetamido-2-deoxy-6-O-α-l-fucopyranosyl-β-d-glucopyranoside has been explored using glycosyl bromide catalyzed by bromide ion (Rana, Barlow, & Matta, 1982).
- Another study describes a facile approach to synthesize nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units at their nonreducing end (Jain, Piskorz, & Matta, 1992).
Molecular Structure Analysis
- The molecular structure of various related compounds, established through NMR spectroscopy, provides insights into the structural aspects of these derivatives (Rana, Barlow, & Matta, 1982).
Chemical Reactions and Properties
- The reaction involving 2,3,4-tri-O-acetyl-α-l-fucopyranosyl bromide and p-nitrophenyl 3,4-O-isopropylidene-β-d-fucopyranoside in the presence of mercuric cyanide in acetonitrile has been studied for understanding the chemical reactions of related compounds (Matta, Rana, Piskorz, & Barlow, 1983).
Physical Properties Analysis
- The synthesis and physical properties of compounds like 4-nitrophenyl β-d-fucofuranoside have been reported, providing insight into the physical characteristics of related molecules (Chiocconi, Marino, & Lederkremer, 1999).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be inferred from the synthesis and reaction mechanisms of similar compounds, such as the reaction of glycosyl halide with sodium p-nitrophenoxide in N, N-dimethylformamide (Rana, Barlow, & Matta, 1982).
Scientific Research Applications
Transfucosylation Reactions : A study demonstrated that beta-D-galactosidase from Paenibacillus thiaminolyticus, which has beta-D-fucosidase activity, could utilize 4-nitrophenyl beta-D-fucopyranoside as a substrate. This enzyme was shown to catalyze transfucosylation reactions, transferring the fucosyl moiety to various p-nitrophenyl glycopyranosides and alcohols, making it a promising tool for the enzymatic synthesis of beta-D-fucosylated molecules (Benešová et al., 2010).
Drug Carrier in Targeted Drug Delivery Systems : Another research focused on the synthesis of branched cyclomaltoheptaose using 4-nitrophenyl alpha-L-fucopyranoside and D-mannopyranose. It was found that derivatives of these compounds could have growth-promoting effects and lower toxicity in HCT116 cells, suggesting their potential use as drug carriers in targeted drug delivery systems (Kimura et al., 2013).
Synthesis of Nitrophenyl Oligosaccharides : A study on the synthesis of various nitrophenyl oligosaccharides, including those containing 4-nitrophenyl O-alpha-L-fucopyranosyl units, was conducted. This research was crucial for understanding the structural properties of these oligosaccharides, which have implications in biochemical and pharmaceutical fields (Jain et al., 1992).
Lanthanide Metal Ion Chelation : In a study, analogs of o-nitrophenyl beta-D-galactopyranoside and -fucopyranoside, including 3-hydroxy-2-nitrophenyl beta-D-fucopyranoside, were synthesized and shown to chelate lanthanide metal ions. This research offers insights into the use of such compounds in biochemical applications involving metal ions (Rackwitz & Shahrokh, 1981).
Monitoring Carbohydrate Enzymatic Reactions : A method was developed for monitoring carbohydrate enzyme systems, including the hydrolysis reactions of 4-nitrophenyl beta-D-fucopyranoside, using in vitro microdialysis sampling followed by HPLC separation and UV absorbance detection. This approach has broad applications in studying carbohydrate enzymatic processes (Modi & LaCourse, 2006).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-BVWHHUJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370002 | |
Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-Fucopyranoside | |
CAS RN |
1226-39-7 | |
Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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